(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid
Description
The compound “(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid” features a pyrazolo[3,4-b]pyridine core substituted with an isopropyl group at position 1, a ketone at position 6, and a conjugated (2E)-prop-2-enoic acid moiety at position 3. The rigid bicyclic pyrazolopyridine system provides aromatic stability, while the prop-2-enoic acid group enhances polarity and hydrogen-bonding capacity.
Properties
IUPAC Name |
(E)-3-(6-oxo-1-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-5-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-7(2)15-11-9(6-13-15)5-8(12(18)14-11)3-4-10(16)17/h3-7H,1-2H3,(H,14,18)(H,16,17)/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARHFICJXPAVMG-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C(=O)N2)C=CC(=O)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=C(C=C(C(=O)N2)/C=C/C(=O)O)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the isopropyl group: This step often involves alkylation reactions using isopropyl halides in the presence of a base.
Formation of the prop-2-enoic acid moiety: This can be done through a Wittig reaction or a similar olefination process, followed by oxidation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce the double bond.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazolo[3,4-b]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core can bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
The target compound is compared to three analogs with shared structural motifs (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Structure Differences: The target compound’s pyrazolo[3,4-b]pyridine core (fused bicyclic system) offers greater rigidity and conjugation compared to the monocyclic pyrazole in . This may enhance π-π stacking interactions in biological targets. The benzopyran-linked phenyl analog () has a more complex, flexible structure with sulfated oxygen, likely increasing hydrophilicity .
The 6-oxo group (target) vs. 6-hydroxy () alters hydrogen-bonding capacity: the ketone is a weaker hydrogen-bond acceptor than the hydroxyl group . The prop-2-enoic acid moiety (target) shares conjugation with the core, enhancing acidity (pKa ~3–4) compared to acetic acid derivatives (pKa ~4.7) .
Physicochemical Properties :
Hydrogen Bonding and Crystal Packing
The target compound’s carboxylic acid and ketone groups can participate in hydrogen-bonding networks, as described in ’s analysis of Etter’s graph-set theory . For example:
- The carboxylic acid may form dimeric O─H···O interactions.
- The ketone could act as an acceptor for N─H or O─H donors.
Biological Activity
The compound (2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity through synthesis methods, molecular docking studies, and case studies highlighting its effectiveness against various biological targets.
Synthesis and Structural Characteristics
The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-step organic reactions. Recent studies have utilized the Ugi–Zhu reaction to create derivatives with promising biological profiles. For instance, the compound was synthesized and characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .
Anticancer Activity
Research has shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that the compound This compound displayed a potential cytotoxic effect at concentrations as low as 6.25 μM against breast carcinoma cell lines. Molecular docking studies indicated strong binding affinities to key proteins involved in cancer progression such as AKT1 and Ox2R .
The mechanism underlying the anticancer properties of this compound appears to involve the induction of apoptosis and the inhibition of key signaling pathways related to cell proliferation. Studies have reported that compounds similar to this structure can activate apoptotic pathways by cleaving poly(ADP-ribose) polymerase (PARP) and caspase 9, leading to programmed cell death in cancer cells .
Antimicrobial Activity
Additionally, derivatives have shown promising antimicrobial properties. For example, compounds within this class have been evaluated for their activity against Mycobacterium tuberculosis, indicating potential use as antitubercular agents. Preliminary results suggested that certain substitutions enhance their efficacy against bacterial strains .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of various pyrazolo[3,4-b]pyridine derivatives against human breast cancer cell lines (MCF-7). The results indicated that specific structural modifications significantly enhanced antiproliferative activity. The compound was tested alongside others and demonstrated superior activity due to its unique structural features that facilitate better interaction with cellular targets .
Case Study 2: Antimicrobial Properties
In another study focused on antimicrobial activity, several derivatives were synthesized and tested against M. tuberculosis H37Rv strain. The findings revealed that certain compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as therapeutic agents in treating tuberculosis .
Comparative Analysis of Biological Activities
Q & A
Q. What are the key considerations for optimizing the synthesis of (2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid?
- Methodological Answer : Synthesis optimization requires attention to:
- Reagent selection : Use Pd(PPh₃)₄ as a catalyst for Suzuki-Miyaura coupling to introduce aryl groups (common in pyrazole/pyridine derivatives) .
- Solvent systems : Degassed DMF/water mixtures are effective for cross-coupling reactions to minimize oxidation side products .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures isolation of the E-isomer, critical for stereochemical fidelity .
- Yield monitoring : Track intermediates via TLC and HPLC to identify bottlenecks (e.g., incomplete deprotection of carboxylic acid groups) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify protons on the pyrazolo[3,4-b]pyridine core (e.g., δ 8.3–8.5 ppm for aromatic protons) and the (2E)-prop-2-enoic acid moiety (δ 6.2–6.8 ppm for vinyl protons) .
- IR spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and carbonyl peaks (C=O at ~1700 cm⁻¹; pyridinone C=O at ~1650 cm⁻¹) .
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the pyrazole-pyridine scaffold .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activities of this compound (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer :
- Target validation : Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to confirm specificity, as off-target interactions may explain discrepancies .
- Solubility adjustments : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure compound solubility in bioassays, as aggregation can mask activity .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing isopropyl with cyclopropyl) to isolate structure-activity relationships (SAR) .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., kinases) by aligning the pyrazolo-pyridine core with purine mimetics .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of hydrogen bonds between the carboxylic acid group and catalytic lysine residues .
- Pharmacophore mapping : Highlight essential features (e.g., planar aromatic system, hydrogen bond acceptors) using Schrödinger’s Phase .
Q. What methodologies address low bioavailability in in vivo studies?
- Methodological Answer :
- Prodrug design : Convert the carboxylic acid to an ethyl ester (via Fisher esterification) to enhance membrane permeability, followed by in vivo hydrolysis .
- Nanoparticle encapsulation : Use PLGA nanoparticles (70–100 nm) to improve systemic circulation, as demonstrated for similar heterocyclic acids .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples to quantify AUC and adjust dosing regimens .
Q. How can researchers reconcile conflicting data on metabolic stability across species?
- Methodological Answer :
- Microsomal assays : Compare hepatic S9 fractions from human, rat, and mouse to identify species-specific CYP450 metabolism (e.g., CYP3A4 vs. CYP2D6 dominance) .
- Metabolite ID : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation at the carboxylic acid) and adjust scaffold stability .
- Cross-species modeling : Apply allometric scaling (e.g., Dedrick plots) to extrapolate human clearance from rodent data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
